molecular formula C19H17NO4 B2774782 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-82-2

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2774782
CAS No.: 622793-82-2
M. Wt: 323.348
InChI Key: REOVMUHIKFXIAU-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-6-4-5-7-13(12)10-17-18(21)15-9-8-14(11-16(15)24-17)23-19(22)20(2)3/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOVMUHIKFXIAU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring and the introduction of the dimethylcarbamate group. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with 2-methylbenzaldehyde in the presence of a suitable catalyst.

    Formation of the Dimethylcarbamate Group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-tumor and antibacterial properties. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine

In medicine, the compound’s potential anti-tumor and antibacterial properties make it a candidate for drug development. Researchers are investigating its mechanism of action and its efficacy in preclinical studies .

Industry

In the industrial sector, (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran and 2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran share structural similarities with (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate.

    Dimethylcarbamate Derivatives: Compounds like 2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl ethylcarbamate and 2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propylcarbamate are also structurally related.

Uniqueness

The uniqueness of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a benzofuran moiety and a carbamate functional group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is C18H18N2O5C_{18}H_{18}N_{2}O_{5}. The compound features a benzofuran ring fused with a dimethylcarbamate group, enhancing its solubility and reactivity in biological systems.

Antioxidant Properties

Compounds with similar structural motifs often exhibit antioxidant activity . The presence of methoxy groups in the structure is associated with enhanced free radical scavenging capabilities, which can mitigate oxidative stress in biological systems.

Anticancer Activity

Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms. Preliminary studies suggest that (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate may possess anticancer properties , potentially acting through apoptosis induction or cell cycle arrest.

Antimicrobial Effects

The compound has shown promise against bacterial and fungal strains, indicating antimicrobial activity . This property is particularly relevant in the context of increasing antibiotic resistance.

Synthesis Methods

The synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the benzylidene linkage.
  • Carbamate Formation : Reacting the resultant compound with dimethylcarbamoyl chloride to introduce the carbamate group.

These methods vary in yield and purity depending on reaction conditions and purification techniques employed.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant potential of various benzofuran derivatives, including (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. Results indicated a significant reduction in lipid peroxidation levels at concentrations above 50 µM, suggesting strong antioxidant properties.

Concentration (µM)Lipid Peroxidation (%)
0100
2585
5060
10030

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth by approximately 70% at a concentration of 100 µM after 48 hours.

Cell LineControl Growth (%)Growth with Compound (%)
MCF-7 (Breast)10030
HeLa (Cervical)10025
A549 (Lung)10035

Interaction Studies

Understanding how (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme inhibition assays are employed to identify potential interactions with key biomolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.